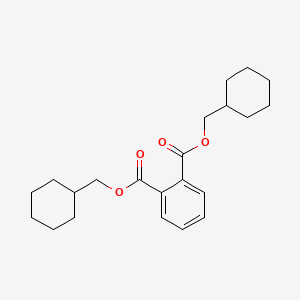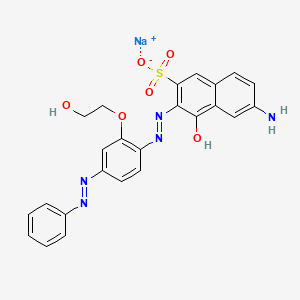![molecular formula C14H24O3Si2 B14289665 [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) CAS No. 114655-28-6](/img/structure/B14289665.png)
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) is a chemical compound with a molecular formula of C14H24O3Si2. This compound is known for its unique structure, which includes a benzofuran core with trimethylsilane groups attached via oxygen linkages. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of benzofuran derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated benzofuran derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce 4,7-dihydrobenzofuran.
Scientific Research Applications
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzofuran core can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydro-2-benzofuran-1,3-dione: This compound shares the benzofuran core but lacks the trimethylsilyl groups.
4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione: Similar structure with a methyl group instead of trimethylsilyl groups.
5,6-Diethoxy-benzofuran-4,7-dione: Contains ethoxy groups instead of trimethylsilyl groups.
Uniqueness
The presence of trimethylsilyl groups in [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) imparts unique chemical properties, such as increased lipophilicity and stability against hydrolysis. These properties make it a valuable compound for various research applications, distinguishing it from other benzofuran derivatives.
Properties
CAS No. |
114655-28-6 |
|---|---|
Molecular Formula |
C14H24O3Si2 |
Molecular Weight |
296.51 g/mol |
IUPAC Name |
trimethyl-[(3-trimethylsilyloxy-4,7-dihydro-2-benzofuran-1-yl)oxy]silane |
InChI |
InChI=1S/C14H24O3Si2/c1-18(2,3)16-13-11-9-7-8-10-12(11)14(15-13)17-19(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI Key |
ASRACOVKWGNFSI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C2CC=CCC2=C(O1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


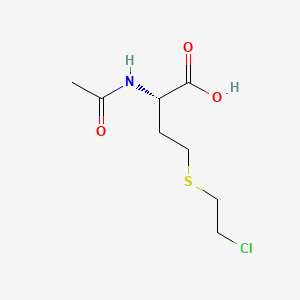
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
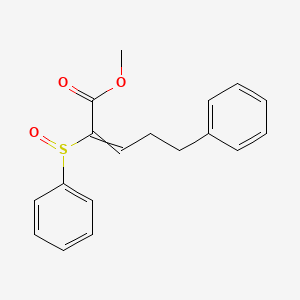
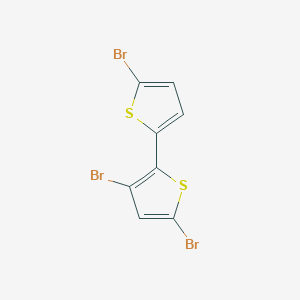
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)

![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
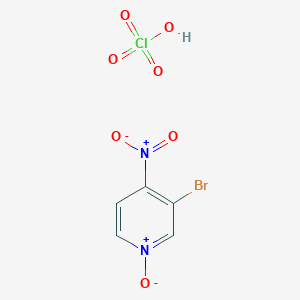
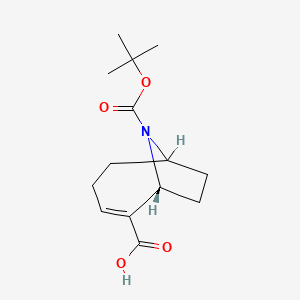
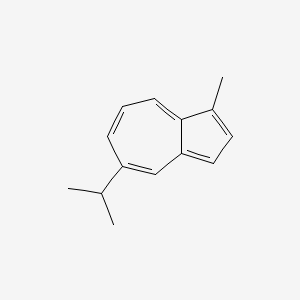
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
